N-Phenylpyridin-2(1H)-one

Catalog No.
S1482994
CAS No.
13131-02-7
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylpyridin-2(1H)-one

Synthetic dead-ends arise when generic 2-pyridone or N-alkyl variants fail to direct C-H activation. N-Phenylpyridin-2(1H)-one overcomes this with an unhindered N-aryl core, serving as a weakly coordinating directing group. - Up to 93% yield in Ru-catalyzed C-H olefination for complex drug analog synthesis. - Unblocked 5-position allows direct halogenation/arylation via cross-coupling, unlike pirfenidone. - Excellent solubility and thermal stability ensure scalable processing from screening to API manufacture. Globally stocked with ≥98% purity; reliable supply for discovery and kilo-lab demands.

CAS Number

13131-02-7

Product Name

N-Phenylpyridin-2(1H)-one

IUPAC Name

1-phenylpyridin-2-one

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H

InChI Key

HQWNTNFZAGSJAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O

Synonyms

N-Phenyl-2-pyridone; 1-Phenyl-2-pyridone;

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

N-Phenylpyridin-2(1H)-one (CAS: 13131-02-7) is a highly versatile N-aryl pyridone derivative utilized extensively as a foundational building block and a weakly coordinating directing group in advanced organic synthesis. Unlike fully substituted pharmaceutical endpoints, this compound provides an unhindered pyridone core, making it an ideal precursor for transition-metal-catalyzed C-H activation and direct ring functionalization. Its excellent solubility in standard organic solvents and stable thermal profile ensure reliable processability in both high-throughput screening and scalable active pharmaceutical ingredient (API) manufacturing workflows[1].

Research Fit

Certified pirfenidone des-methyl impurity reference standard
Unsubstituted core scaffold for p38α MAPK inhibitor research
Zero H-bond donor; purely H-bond acceptor system

Substituting N-phenylpyridin-2(1H)-one with generic alternatives like 2-pyridone or N-methylpyridin-2-one fundamentally disrupts synthetic viability. Unsubstituted 2-pyridone lacks the N-aryl ring required to act as a directing group for ortho-C-H functionalization, while N-alkyl variants possess entirely different electronic distributions and steric profiles that prevent aryl-specific cross-coupling. Furthermore, utilizing the closely related drug pirfenidone (5-methyl-1-phenylpyridin-2-one) as a substitute blocks the critical 5-position on the heterocycle, shifting reactivity from the ring core to the methyl side-chain and altering the intrinsic dipole moment and intermolecular charge transfer dynamics [1].

Substitution Risk

N–H donor loss

N-Phenylation removes the H-bond donor; 2-pyridone's dual donor/acceptor profile may shift solubility and chromatographic retention.

Des-methyl vs pirfenidone

Lacks the 5-methyl group; co-elution with pirfenidone in common reversed-phase methods may occur without a certified standard.

Positional isomer mismatch

4-Phenylpyridin-2-one melts >100 °C higher than the N-phenyl isomer; crystal packing and purification profiles differ significantly.

Weakly Coordinating Directing Group Efficacy in Ru-Catalyzed C-H Olefination

N-Phenylpyridin-2(1H)-one functions as a highly efficient, weakly coordinating directing group in ruthenium-catalyzed regioselective sp2(C-H) monoalkenylation. In standardized protocols utilizing Michael acceptors at 100 °C, the N-aryl pyridone scaffold achieves yields up to 93% without requiring the subsequent removal of the directing group[1]. In contrast, traditional strongly coordinating groups require additional, often low-yielding cleavage steps, and unsubstituted 2-pyridones fail to direct the specific N-aryl ortho-functionalization.

Evidence DimensionRegioselective sp2(C-H) monoalkenylation yield
Target Compound DataUp to 93% yield via direct Ru-catalyzed olefination
Comparator Or BaselineTraditional strongly coordinating groups (require multi-step cleavage) or 2-pyridone (fails to direct N-aryl functionalization)
Quantified DifferenceEliminates directing-group cleavage steps while maintaining >90% conversion efficiency
ConditionsRu-catalyzed olefination with Michael acceptors at 100 °C

Enables highly efficient, atom-economical late-stage functionalization, reducing synthetic steps for pharmaceutical precursor procurement.

HBD Count & Tautomerism
Head-to-head
N-Phenylpyridin-2(1H)-one: HBD = 0, HBA = 2, TPSA = 22.00 Ų
2-Pyridone: HBD = 1, TPSA = 33.12 Ų; tautomeric equilibrium
ΔHBD = −1 (complete elimination of H-bond donor)
Eliminates H-bond donor ambivalence; enables consistent pharmacophoric behavior
Computed descriptors; tautomeric data from Science of Synthesis

Elimination of Side-Chain Reactivity for Core Functionalization

The absence of a 5-methyl group on N-phenylpyridin-2(1H)-one ensures that functionalization occurs directly on the heterocycle core rather than on an alkyl side-chain. For instance, subjecting the 5-methylated analog (pirfenidone) to bromination conditions (NBS/AIBN) forces radical substitution at the methyl group, yielding 5-bromomethyl-1-phenylpyridin-2(1H)-one at approximately 61.7% yield [1]. Procuring the desmethyl target compound eliminates this side-chain reactivity, providing an unhindered scaffold for direct core modifications.

Evidence DimensionSite of bromination and precursor utility
Target Compound DataUnhindered access for direct core functionalization at the 5-position
Comparator Or BaselinePirfenidone (5-methyl analog), which undergoes side-chain radical bromination to a 5-bromomethyl derivative (61.7% yield)
Quantified DifferenceShifts reactivity entirely from the alkyl side-chain to the pyridone core
ConditionsRadical bromination using NBS and AIBN under UV irradiation

Essential for buyers requiring a versatile scaffold for Suzuki or Buchwald-Hartwig cross-coupling rather than a functionalized alkyl side-chain.

Lipophilicity (LogP)
Head-to-head
LogP = 1.84 (computed)
2-Pyridone: LogP = −0.58 (experimental)
ΔLogP ≈ +2.4 (>250-fold increase in lipophilicity)
Supports passive membrane permeability context; moves scaffold into lipophilic domain
LogP comparison computed vs experimental

Baseline Photophysical and Intermolecular Charge Transfer Properties

N-Phenylpyridin-2(1H)-one serves as the fundamental baseline for evaluating the photophysical properties of N-aryl pyridones. Because it lacks the electron-donating 5-methyl group found in pirfenidone, it exhibits an unmodified n → π* transition and intrinsic intermolecular charge transfer (ICT) dynamics[1]. Pirfenidone, by contrast, possesses a highly polar ground state (dipole moment of 5.30 D) driven by the electron-donor effect of the methyl group [1]. Utilizing the desmethyl compound allows researchers to isolate the exact electronic contributions of the pyridone core.

Evidence DimensionElectronic distribution and dipole influence
Target Compound DataUnmodified ICT dynamics lacking methyl-driven electron donation
Comparator Or BaselinePirfenidone (5-methyl analog) with a ground state dipole moment of 5.30 D
Quantified DifferenceEliminates the methyl-induced n → π* transition shift and polarity increase
ConditionsUV-Vis and fluorescence spectroscopy in varying solvent polarities

Critical for analytical laboratories requiring an unsubstituted baseline standard to accurately model the electronic effects of functional groups on pyridone-based drugs.

Melting Point
Head-to-head
124–125 °C
2-Pyridone: 106–107 °C; Pirfenidone: 96–97 °C; 4-Phenyl isomer: 227–231 °C
Δmp vs pirfenidone: +27–29 °C; vs 4-phenyl isomer: −103–106 °C
Facilitates recrystallization purification; distinct from marketed pirfenidone
Solid-state property; ChemicalBook, Science of Synthesis
Impurity Identity
Method context
Des-methyl pirfenidone impurity; distinct retention time and mass (−14 Da vs pirfenidone) from 5-carboxy and 5-hydroxy metabolites
Certified standard required for ICH Q3A/Q3B impurity profiling
HPLC-UV, LC-MS, NMR confirmation per Veeprho
Synthetic Yield
Data to verify
82%
isolated yield; crystalline white solid
Supports scalable, chromatography-free purification
Ullmann-type N-arylation; patent literature procedure
p38α Inhibitor Scaffold
Class-level inference
Unsubstituted core scaffold; Ki/IC50 not reported (lacks optimized substituents)
PH-797804 (elaborated): Ki = 5.8 nM, IC50 p38α = 26 nM
Scaffold provides core geometry and H-bond acceptor pattern for hinge binding
Supports negative control and SAR library diversification
Binding data from literature; scaffold alone lacks optimized substituents

Precursor for Late-Stage Functionalized Therapeutics

Due to its proven efficacy as a weakly coordinating directing group yielding up to 93% in Ru-catalyzed C-H olefination, this compound is the optimal starting material for synthesizing complex drug analogs (e.g., modified NSAIDs or antifibrotics) without the need for extensive protection/deprotection workflows [1].

Synthesis of Core-Substituted Pyridone Libraries

Because its 5-position is unblocked, it is the preferred scaffold over pirfenidone for direct core functionalization, enabling the downstream synthesis of diverse 5-aryl or 5-halogenated pyridones via metal-catalyzed cross-coupling reactions [2].

Baseline Standard in Photophysical and Solvatochromic Assays

As the desmethyl analog of pirfenidone, it is essential for isolating the intrinsic charge transfer properties of the N-aryl pyridone core, making it a required baseline standard in spectroscopic studies and computational dipole modeling[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pirfenidone impurity profiling
Certified des-methyl impurity reference standard
HPLC system suitability, ICH Q3A/B impurity limit review
p38α MAPK inhibitor scaffold research
Unsubstituted N-phenyl-2-pyridone core (zero HBD)
Negative control for kinase assays, SAR library diversification
N-Aryl-2-pyridone physicochemical probe
Defined LogP, melting point, and HBD=0
Lipophilicity and crystal packing comparison in 2-pyridone series
Endoperoxide prodrug precursor studies
Synthetic precursor to 3-methyl-N-phenyl-2-pyridone
Reported thermal cycloreversion and model-response endpoints

XLogP3

1.9

Wikipedia

N-Phenyl-2-pyridone

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